2-Methoxyethoxymethylchlorid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) were synthesized using atom transfer radical polymerization (ATRP), which suggests that MEMCl could potentially be used in polymerization reactions to create copolymers with specific properties . Additionally, the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from dimethyl oxalate indicates that MEMCl could be used as an intermediate in the synthesis of labeled compounds .

Molecular Structure Analysis

The molecular structure of MEMCl-related compounds can be complex. For example, the asymmetric unit of 2-(methoxycarbonyl)anilinium chloride monohydrate contains two crystallographically independent cations, two chloride ions, and two water molecules, forming a three-dimensional network structure through hydrogen bonds and π–π stacking interactions . This suggests that MEMCl could also form various interactions in a crystalline state.

Chemical Reactions Analysis

The reactivity of MEMCl can be inferred from similar compounds. The acetolysis of 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride is an example of an SN2C+-type solvolysis reaction . This indicates that MEMCl might undergo similar solvolysis reactions under certain conditions. Furthermore, the reactivity of free chlorine constituents toward aromatic ethers suggests that MEMCl could react with other organic compounds in the presence of free chlorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of MEMCl can be deduced from the behavior of related compounds. The phase transitions in water of copolymers based on MEO2MA and oligo(ethylene glycol) methacrylate were studied, showing sharp lower critical solution temperatures (LCST) around 40-50 °C, which implies that MEMCl might also influence the thermal properties of copolymers . The regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through uncatalyzed condensation reactions indicates that MEMCl could be involved in similar condensation reactions to yield various functionalized esters and sulfones .

Wissenschaftliche Forschungsanwendungen

Synthese der Roxithromycin-Seitenkette

2-Methoxyethoxymethylchlorid (MEM-Chlorid): wird bei der Synthese komplexer Moleküle wie Roxithromycin, einem Antibiotikum, verwendet. Insbesondere dient es als Schlüsselreagenz beim Aufbau der Etherseitenkette von Roxithromycin . Diese Anwendung zeigt die Rolle von MEM-Chlorid bei der Erleichterung der Synthese pharmakologisch aktiver Verbindungen.

Schutz von Hydroxylgruppen

Bei der Peptidsynthese ist der Schutz von funktionellen Gruppen entscheidend. MEM-Chlorid wird zum Schutz von Hydroxyl (OH)-Gruppen in Aminosäuren wie Serin und Threonin verwendet . Dieser Schutz ist unerlässlich, um unerwünschte Reaktionen während des Syntheseprozesses zu verhindern und die korrekte Sequenz und Struktur des Peptids zu gewährleisten.

Stereolenkende Gruppe in organometallischen Reaktionen

Die Chelatbildungsfähigkeit von MEM-Chlorid macht es zu einer wertvollen stereolenkenden Gruppe in organometallischen Reaktionen. Es wurde insbesondere bei der stereogesteuerten Addition von α-Methoxyvinyllithium zu einer Carbonylgruppe während der Synthese von Taxusin, einem komplexen Naturprodukt, verwendet . Dies unterstreicht seine Rolle bei der Erreichung der stereochemischen Kontrolle in der synthetischen Chemie.

Koordination an Metalle

Die Fähigkeit der Verbindung, an Metalle zu koordinieren, kann die Spaltung durch Lewis-Säuren beschleunigen . Diese Eigenschaft ist besonders nützlich bei Reaktionen, bei denen die Koordination an ein Metallion die Reaktivität oder Selektivität einer bestimmten Transformation verbessern kann.

Spaltung unter aprotischen Bedingungen

MEM-Chlorid wird selektiv unter aprotischen Bedingungen gespalten, d.h. in Umgebungen, denen protische Lösungsmittel wie Wasser oder Alkohole fehlen . Diese selektive Spaltung ist vorteilhaft, wenn mit einer Reihe von OH-geschützten Reagenzien gearbeitet wird, da präzise Entschützungsschritte in synthetischen Pfaden ermöglicht werden.

Feuchtigkeitsempfindliche und hitzeempfindliche Anwendungen

Aufgrund seiner Empfindlichkeit gegenüber Feuchtigkeit und Hitze erfordert MEM-Chlorid eine sorgfältige Handhabung und Lagerung. Diese Eigenschaft ist wichtig in Anwendungen, bei denen eine kontrollierte Reaktivität erforderlich ist, wie z.B. bei der Herstellung empfindlicher Zwischenprodukte in der pharmazeutischen Synthese .

Forschungsanwendung in der organischen Synthese

MEM-Chlorid ist nur für die Forschungsanwendung (RUO) bestimmt, was darauf hinweist, dass seine primäre Anwendung in experimentellen und investigativen Szenarien innerhalb der organischen Synthese liegt . Forscher verlassen sich auf seine konsistente Leistung, um neue synthetische Methoden zu entwickeln und Reaktionsmechanismen zu untersuchen.

Kompatibilität mit verschiedenen Reaktionsbedingungen

Schließlich macht die Stabilität von MEM-Chlorid unter einer Vielzahl von Reaktionsbedingungen es zu einem vielseitigen Reagenz in der organischen Chemie. Seine Kompatibilität mit verschiedenen Reagenzien und Bedingungen ermöglicht seinen Einsatz in einer Vielzahl von chemischen Transformationen .

Wirkmechanismus

Target of Action

2-Methoxyethoxymethyl chloride, also known as MEM chloride, is primarily used as an alkylating agent . Its primary target is the hydroxyl group in organic compounds . It is used in organic synthesis for introducing the methoxyethoxy ether (MEM) protecting group .

Mode of Action

The mode of action of 2-Methoxyethoxymethyl chloride involves the protection of the hydroxyl function in organic compounds . Typically, the alcohol to be protected is deprotonated with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane followed by the addition of 2-methoxyethoxymethyl chloride . This results in the formation of a MEM ether .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxyethoxymethyl chloride are those involving the hydroxyl function in organic compounds . The compound acts as a protecting group for the hydroxyl function, preventing it from undergoing unwanted reactions during the synthesis process .

Result of Action

The primary result of the action of 2-Methoxyethoxymethyl chloride is the protection of the hydroxyl function in organic compounds . This allows for more complex organic synthesis processes to take place without unwanted reactions occurring at the hydroxyl site . The MEM protecting group can be cleaved (deprotection) with a range of Lewis and Bronsted acids .

Action Environment

The action of 2-Methoxyethoxymethyl chloride is influenced by various environmental factors. For instance, the compound is stable under a variety of reaction conditions . It should be kept away from heat and sources of ignition due to its flammability . Furthermore, the compound’s efficacy as a protecting group can be influenced by the presence of other compounds and the specific conditions of the reaction .

Safety and Hazards

2-Methoxyethoxymethyl chloride is classified as a flammable liquid and vapor . It may cause cancer, skin irritation, serious eye irritation, and respiratory irritation . It is advised to obtain special instructions before use, keep away from heat, sparks, open flames, hot surfaces, and to wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

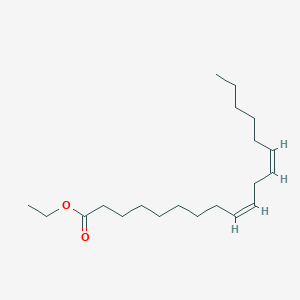

IUPAC Name |

1-(chloromethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAAQBNMRITRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063250 | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3970-21-6 | |

| Record name | 1-(Chloromethoxy)-2-methoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethoxymethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,5-dioxahexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHOXYMETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5RRM67QUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-Methoxyethoxymethyl chloride primarily used for in organic synthesis?

A1: 2-Methoxyethoxymethyl chloride (MEM-Cl) is primarily used as a protecting group for alcohols, phenols, and carboxylic acids in organic synthesis. [, ] This means it can temporarily mask these functional groups, preventing them from reacting while other transformations are carried out on the molecule.

Q2: Can you provide an example of how 2-Methoxyethoxymethyl chloride is used in natural product synthesis?

A2: One study demonstrated the use of MEM-Cl in synthesizing a key component of Orellanine, a toxin found in certain mushrooms. [] The researchers utilized MEM-Cl to protect a specific hydroxyl group on a hydroxypyridine molecule. This protection was crucial to successfully carry out subsequent reactions in the synthesis pathway towards Orellanine.

Q3: How is the protecting group introduced and removed using 2-Methoxyethoxymethyl chloride?

A3: The protection of phenols and hydroxypyridines with the 2-Methoxyethoxymethyl (MEM) group is achieved through phase-transfer catalysis using Aliquat 336®. [] Once the desired reactions are completed, the MEM protecting group can be easily removed using Amberlyst 15®, a readily available acidic resin. [] This straightforward introduction and removal make it a convenient protecting strategy in multi-step synthesis.

Q4: Are there any metal-binding applications of molecules containing the 2-Methoxyethoxymethyl group?

A4: Research has shown that some compounds synthesized using 2-Methoxyethoxymethyl chloride exhibit metal-binding properties. [] Specifically, a study demonstrated that compound (12), a derivative of β-ketomacrolide synthesized using MEM-Cl, displayed binding affinity towards potassium and cesium ions. [] This finding suggests potential applications for such compounds in areas like metal ion detection or extraction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)

![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)